

Isodecyl Diphenyl Phosphate (IDDP): A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Isodecyl diphenyl phosphate					
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isodecyl diphenyl phosphate (IDDP), a member of the organophosphate ester family, is utilized commercially as a flame retardant and plasticizer. This document provides a comprehensive overview of the toxicological profile of IDDP, drawing from a range of non-clinical studies. The primary mechanism of toxicity associated with organophosphates, including IDDP, is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.

Overall, IDDP exhibits low acute oral and dermal toxicity. Subchronic exposure in animal models has established No-Observed-Adverse-Effect Levels (NOAELs) based on systemic and organ-specific effects. Developmental toxicity studies in rats have indicated a high NOAEL, with no treatment-related malformations observed at the highest doses tested. While a specific two-generation reproductive toxicity study on IDDP was not identified, subchronic studies have not shown treatment-related effects on reproductive organs. IDDP is not found to be mutagenic in in-vitro assays. Data on chronic toxicity and carcinogenicity are not available. This guide synthesizes the available quantitative data, details the methodologies of key experimental studies, and provides visualizations of relevant biological pathways and experimental workflows to support a thorough understanding of the toxicological properties of **isodecyl diphenyl phosphate**.



Acute Toxicity

IDDP demonstrates a low order of acute toxicity via the oral and dermal routes of administration. Inhalation toxicity is observed to be higher.

Table 1: Acute Toxicity of Isodecyl Diphenyl Phosphate

Test	Species	Route	Purity	Results	Reference
Acute Oral Toxicity	Rat	Oral	Not Specified	LD50 > 15,800 mg/kg bw	[1]
Acute Oral Toxicity	Rat	Oral	Not Specified	LD50 > 27,000 mg/kg bw	[2]
Acute Dermal Toxicity	Rabbit	Dermal	Not Specified	LD50 > 7,900 mg/kg bw	[1]
Acute Dermal Toxicity	Rabbit	Dermal	Not Specified	LD50 > 2,010 mg/kg bw	[2]
Acute Inhalation Toxicity	Rat	Inhalation	Not Specified	LC50 = 6.3 mg/L (4h)	[3]

Repeated-Dose Toxicity

Subchronic toxicity studies have been conducted to evaluate the effects of repeated oral exposure to IDDP.

Table 2: Subchronic Toxicity of Isodecyl Diphenyl Phosphate



Study Type	Species	Route	Duratio n	Key Finding s	NOAEL	LOAEL	Referen ce
Subchron ic Toxicity	Rat	Dietary	90 days	Changes in hematolo gy and clinical chemistry paramete rs. No effects on reproduct ive organs.	Not establish ed	>11 mg/kg- bw/day (males), >12 mg/kg- bw/day (females)	[2]
Short- term in vivo	Rat (Sprague Dawley)	Gavage	4 days	Increase d relative liver weight, decrease d total thyroxine , decrease d serum bile acids, increase d serum cholester ol, decrease d serum albumin/ globulin		66 mg/kg (based on decrease d serum cholinest erase activity)	[4]



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Genotoxicity

In vitro studies indicate that IDDP is not mutagenic.

Table 3: Genotoxicity of Isodecyl Diphenyl Phosphate

Test Type	Test System	Metabolic Activation	Purity	Result	Reference
Ames Test	S. typhimurium	With and without	Not Specified	Not Mutagenic	[3]
Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	With and without	Not Specified	Not Clastogenic	[3]

Reproductive and Developmental Toxicity

Developmental toxicity studies have been performed, while comprehensive reproductive toxicity data is limited.

Table 4: Reproductive and Developmental Toxicity of Isodecyl Diphenyl Phosphate



Study Type	Species	Route	Duration	Key Findings	NOAEL	Referenc e
Prenatal Developme ntal Toxicity	Rat	Oral	Gestation Days 6-15	No treatment- related effects on dams or developme ntal malformati ons in offspring.	3000 mg/kg/day (highest dose tested)	[2]
Reproducti ve Organ Effects (from 90- day study)	Rat	Dietary	90 days	No treatment- related effects on male and female reproductiv e organs.	-	[2]

Ecotoxicity

IDDP has been evaluated for its toxicity to aquatic organisms.

Table 5: Ecotoxicity of Isodecyl Diphenyl Phosphate



Test	Species	Duration	Endpoint	Result	Reference
Acute Toxicity	Danio rerio (zebra fish)	96 hours	LC50	> 1,000 mg/L	[3]
Acute Toxicity	Daphnia magna (Water flea)	24 hours	LC50	> 1,000 mg/L	[3]
Chronic Toxicity (Reproductio n)	Daphnia magna (Water flea)	21 days	NOEC	0.004 mg/L	[5]

Experimental Protocols

The toxicological evaluation of **isodecyl diphenyl phosphate** has been conducted following standardized guidelines, primarily those established by the Organisation for Economic Cooperation and Development (OECD). Below are detailed descriptions of the methodologies typically employed in such studies.

Subchronic Oral Toxicity Study (Following OECD Guideline 408)

A 90-day subchronic oral toxicity study in rodents is designed to provide information on the potential health hazards arising from repeated exposure to a substance.[3][6]

- Test System: The preferred species is the rat. At least 20 animals (10 males and 10 females)
 are used for each dose group.
- Dose Administration: The test substance is typically administered daily for 90 days via gavage, in the diet, or in drinking water. At least three dose levels and a control group are used. The highest dose is selected to induce some toxic effects but not mortality, while the lowest dose should not produce any adverse effects.
- Observations:



- Clinical Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations are performed weekly.
- Body Weight and Food/Water Consumption: Body weight is recorded weekly, and food and water consumption are measured regularly.
- Ophthalmological Examination: An ophthalmological examination is conducted before the study begins and at termination.
- Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical biochemistry parameters.
- Gross Necropsy and Histopathology: All animals are subjected to a full gross necropsy.
 Organs and tissues are weighed, and a comprehensive histopathological examination is performed on the control and high-dose groups, with further examination of lower dose groups for any target organs identified.



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Workflow for a 90-Day Subchronic Oral Toxicity Study.

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[2][5]



- Test System: The preferred rodent species is the rat, and the preferred non-rodent species is the rabbit. Approximately 20 pregnant females per group are required.
- Dose Administration: The test substance is administered daily, typically from implantation to the day before the scheduled caesarean section. At least three dose levels and a control group are used.
- Maternal Observations:
 - Daily clinical observations for signs of toxicity.
 - Body weight is recorded at the start of treatment, at regular intervals during treatment, and at termination.
 - Food consumption is measured.
- Fetal Examinations:
 - On the day before expected delivery, females are euthanized, and the uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
 - Fetuses are weighed and examined for external abnormalities.
 - A proportion of the fetuses from each litter are examined for skeletal abnormalities, and the remainder are examined for soft-tissue abnormalities.

Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

This study provides information on the effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and the growth and development of the offspring.[7][8]

• Test System: The rat is the preferred species. Sufficient animals are used to ensure at least 20 pregnant females per group.



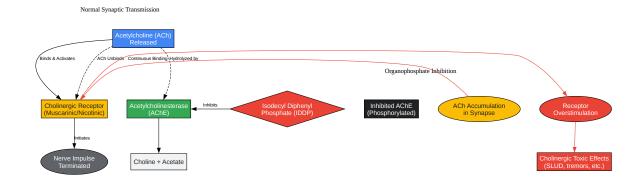
- Dose Administration: The substance is administered continuously to the parental (P) generation for a pre-mating period, during mating, gestation, and lactation. Dosing is continued for the F1 generation, which are selected as parents for the F2 generation.
- Parameters Evaluated:
 - Parental (P and F1): Clinical observations, body weight, food consumption, estrous cycles, sperm parameters, mating and fertility indices, gestation length, and parturition observations. A complete necropsy and histopathology of reproductive organs are performed.
 - Offspring (F1 and F2): Viability, clinical signs, body weight, sex ratio, anogenital distance, and developmental landmarks (e.g., age at eye opening). A necropsy is performed on selected weanlings.

Mechanism of Action: Cholinesterase Inhibition

As an organophosphate, the primary mechanism of acute toxicity for **isodecyl diphenyl phosphate** is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[9]

The inhibition of AChE by organophosphates involves the phosphorylation of a serine hydroxyl group in the active site of the enzyme. This results in a stable, inactive enzyme-inhibitor complex. Consequently, acetylcholine accumulates in the synapse, leading to continuous stimulation of cholinergic receptors (muscarinic and nicotinic). This overstimulation of the cholinergic system results in a range of clinical signs, including salivation, lacrimation, urination, defecation (SLUD), muscle tremors, and in severe cases, respiratory failure and seizures.[9]





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Mechanism of Acetylcholinesterase Inhibition by IDDP.

Conclusion

Isodecyl diphenyl phosphate has a well-characterized toxicological profile for acute and subchronic exposures. The data indicates low acute toxicity via oral and dermal routes. Subchronic studies have identified NOAELs and LOAELs, with effects on hematology, clinical chemistry, and liver weight observed at higher doses. A key mechanistic feature is the inhibition of serum cholinesterase. The substance is not genotoxic in vitro. Developmental toxicity appears to be low, with no teratogenic effects noted at high dose levels. Information on chronic toxicity and carcinogenicity is not available. The available data provides a solid foundation for the risk assessment of **isodecyl diphenyl phosphate** in various exposure scenarios. Further



research into long-term exposure effects and a comprehensive two-generation reproductive toxicity study would provide a more complete understanding of its toxicological profile.

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- To cite this document: BenchChem. [Isodecyl Diphenyl Phosphate (IDDP): A Comprehensive Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118952#isodecyl-diphenyl-phosphate-toxicological-profile]

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